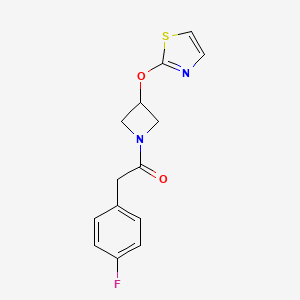

![molecular formula C26H21N5O3S2 B2655084 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide CAS No. 476275-02-2](/img/structure/B2655084.png)

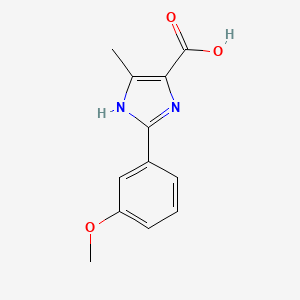

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as BCSB and is a thiazole-based sulfonamide derivative.

Applications De Recherche Scientifique

Photosensitive Polyamides

A study developed a positive-type photosensitive polyamide using a compound closely related to the chemical structure . This polyamide, based on branched polyamides with a low degree of branching and diazonaphthoquinone as a photosensitive compound, exhibited a sensitivity of 140 mJ cm−2 and was capable of forming a fine positive image of 6 μm line-and-space pattern under specific conditions (Xiao et al., 2006).

Proton Exchange Membranes

In another application, sulfonated polyimides containing bis-benzimidazole rings demonstrated significant potential for use in fuel cell membranes due to their improved resistance to hydrolytic and free radical attack, coupled with notable proton conductivity under hydrous conditions. This highlights the compound's relevance in the development of materials for proton exchange membrane fuel cells (Yue et al., 2015).

Anticancer Activities

Further research into 1,4-naphthoquinone derivatives, including structures akin to the specified compound, has shown significant cytotoxic activity against various human cancer cell lines. This suggests the potential for developing new anticancer agents based on modifications of this compound's structure (Ravichandiran et al., 2019).

Fluorescent Materials and Electropolymerization

The synthesis of donor-acceptor-donor compounds containing carbazole and naphthalene diimide units, related to the chemical structure in focus, led to materials with ambipolar character, exhibiting low band gaps and significant electrochromic performance. These findings open avenues for applications in organic electronics and electrochromic devices (Rybakiewicz et al., 2020).

Sensing Applications

In sensing technology, derivatives of the chemical structure have been utilized for the colorimetric sensing of fluoride anions, demonstrating excellent performance for naked-eye detection. This application is particularly valuable in environmental monitoring and diagnostics (Younes et al., 2020).

Propriétés

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O3S2/c27-14-4-16-31(17-5-15-28)36(33,34)21-12-10-20(11-13-21)25(32)30-26-29-24(18-35-26)23-9-3-7-19-6-1-2-8-22(19)23/h1-3,6-13,18H,4-5,16-17H2,(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSSUWQUPIZZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

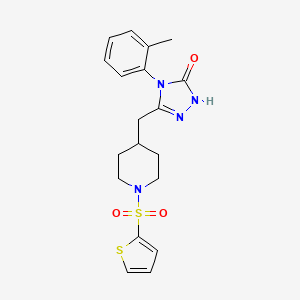

![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)

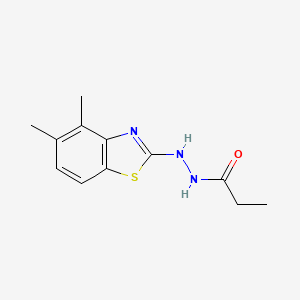

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)

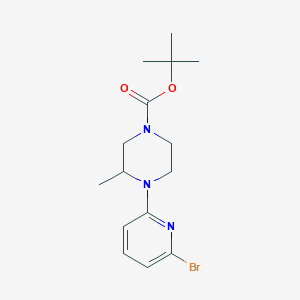

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)

![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)

![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)

![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)